molecular formula C10H16N4 B13158920 N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B13158920
M. Wt: 192.26 g/mol
InChI Key: QZKFDXHRJQZLEX-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1247069-69-7) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core linked to a pyrimidine ring, a structural motif prevalent in the development of novel bioactive molecules. The piperidine-pyrimidine amine scaffold is a versatile intermediate in constructing potential therapeutic agents. Research indicates that analogous N-(piperidin-4-yl)pyrimidin-4-amine derivatives serve as critical cores in the discovery of potent and selective G protein-coupled receptor 119 (GPR119) agonists, which are investigated for their potential in treating type 2 diabetes by augmenting glucose-dependent insulin secretion . Furthermore, structurally related piperidine-containing pyrimidine compounds have demonstrated promising antitumor properties, acting as inhibitors of key oncogenic signaling pathways . Some derivatives have shown efficacious anti-angiogenic activity, blocking the formation of new blood vessels essential for tumor growth, and exhibit DNA cleavage capabilities, suggesting a dual mechanism of action for anticancer research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity building block to explore new chemical space in drug discovery programs.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-methyl-1-pyrimidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C10H16N4/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10/h2,5,8-9,11H,3-4,6-7H2,1H3

InChI Key

QZKFDXHRJQZLEX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the piperidine ring, often starting from piperidin-4-one or piperidine-4-carboxylic acid derivatives.
  • Introduction of the N-methyl group on the piperidine nitrogen.
  • Coupling or nucleophilic substitution to attach the pyrimidin-4-yl group at the 1-position or 4-position amino group.
  • Salt formation for purification and stability enhancement.

Detailed Synthetic Routes

Starting from Piperidin-4-one Derivatives

One approach involves the synthesis of piperidin-4-one intermediates, which are then functionalized to introduce the N-methyl and pyrimidinyl substituents.

  • For example, 1-benzyl-piperidin-4-one can be reacted with methyllithium to introduce the methyl group, followed by tertiary chloride formation and further substitution reactions to install the pyrimidinyl group.

  • A Mannich condensation reaction can be used to synthesize piperidin-4-one derivatives, which then undergo condensation with nucleophiles such as hydrazine carbothioamide or hydroxylamine hydrochloride to yield functionalized piperidine compounds.

N-Methylation of Piperidine
  • The N-methyl group can be introduced by methylation of piperidine derivatives using methylating agents under controlled conditions, or by starting from 1-methylpiperidine-4-carboxylic acid derivatives.

  • Transfer hydrogenation methods have been employed to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can then be converted to amides or other derivatives.

Coupling with Pyrimidin-4-yl Moiety
  • The pyrimidin-4-yl group is commonly introduced by nucleophilic aromatic substitution or cross-coupling reactions involving halogenated pyrimidine derivatives.

  • For example, nucleophilic substitution of a halogenated pyrimidine with the amino group of the piperidine derivative can be performed under alkaline conditions to yield the target compound.

  • Tosyl protection of the pyrimidine nitrogen has been used to facilitate nucleophilic substitution reactions, which are otherwise slow and low yielding without protection.

Salt Formation and Purification
  • The free base of the compound can be converted into pharmaceutically acceptable salts by reaction with acids such as citrate, fumarate, maleate, malate, phosphate, succinate, sulfate, or edisylate in inert organic solvents.

  • Salts are isolated by solvent removal, precipitation, cooling, or addition of non-solvents to improve purity and stability.

Representative Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Yield/Notes
Mannich condensation 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, ammonium acetate reflux Ethanol 88% yield reported
N-Methylation Transfer hydrogenation or methylating agents Various (e.g., THF, dichloromethane) Efficient conversion to N-methyl derivatives
Nucleophilic substitution Halogenated pyrimidine + piperidine amine, base Alkaline aqueous solution or organic solvents Improved by tosyl protection; one-pot nucleophilic substitution and hydrolysis possible
Salt formation Acid addition (e.g., fumaric acid) Organic solvents: toluene, ethyl acetate, THF, etc. Salt isolation by precipitation or solvent removal

Research Findings and Analysis

  • The use of tosyl protection on the pyrimidine ring significantly enhances the nucleophilic substitution reaction rate and yield, enabling a more efficient synthesis of the target compound.

  • Transfer hydrogenation is an effective method for introducing the N-methyl group on piperidine-4-carboxylic acid derivatives, which are key intermediates in the synthesis.

  • The Grignard reaction methodology is advantageous for certain intermediate formations at ambient temperature, avoiding the need for cryogenic conditions required by other organolithium reagents.

  • Salt formation is crucial for the isolation and pharmaceutical formulation of the compound, with various salts providing different solubility and stability profiles.

  • Spectroscopic and crystallographic analyses confirm the structure and purity of synthesized intermediates and final compounds, ensuring the reliability of synthetic routes.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages References
Piperidin-4-one synthesis Mannich condensation Aldehyde, ketone, ammonium acetate, reflux in ethanol High yield, simple procedure
N-Methylation Transfer hydrogenation or methylation Methylating agents, transfer hydrogenation Efficient N-methyl group introduction
Pyrimidin-4-yl coupling Nucleophilic substitution Halogenated pyrimidine, base, tosyl protection Improved yield and rate with tosyl protection
Salt formation Acid-base reaction Organic solvents, acids (e.g., fumaric acid) Enhances stability and purity

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Pyrimidine derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine is a chemical compound featuring a piperidine ring substituted with a pyrimidine moiety. It has a molecular weight of approximately 189.26 g/mol. The presence of nitrogen atoms in both the piperidine ring and the pyrimidine contributes to its potential biological activity and interactions with various biological targets. This compound is being explored for various applications in medicinal chemistry, particularly as a potential anticancer agent.

Scientific Research Applications

This compound is a versatile compound with applications in medicinal chemistry, biology, and industrial synthesis.

Medicinal Chemistry

  • Anticancer Agent: Pyrimidine rings are often associated with anticancer properties. this compound derivatives may inhibit specific proteins associated with cancer, like kinases and deubiquitinases, disrupting cellular signaling pathways and proliferation. It is used in the development of inhibitors for enzymes such as protein kinase B (PKB or Akt), which play a crucial role in cell signaling pathways related to cancer .
  • Inhibitors of NAPE-PLD: Pyrimidine-4-carboxamides, which share structural similarities with this compound, have been identified as inhibitors of NAPE-PLD. These compounds can be modified to optimize potency and lipophilicity, resulting in potent inhibitors with drug-like properties . One such inhibitor, LEI-401, has demonstrated the ability to decrease anandamide levels in neuronal cells and in mouse brains, suggesting potential applications in studying emotional behavior and other biological roles of NAPE-PLD .
  • CDK2 Inhibitors: Tricyclic amine compounds, including N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-disubstituted-6-(1H-pyrazol-1-yl) pyrimidines, are being developed as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer treatment .
  • Anti-angiogenic and DNA Cleavage: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents .

Biology

  • This compound is studied for its potential effects on cellular processes and its ability to modulate biological pathways.

Industry

  • Due to its versatile chemical properties, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Properties and Reactivity

The chemical reactivity of this compound is attributed to the functional groups in its structure. The piperidine ring can undergo nucleophilic substitution reactions, and the pyrimidine moiety may participate in electrophilic aromatic substitution. The compound can also undergo oxidation and reduction reactions.

Reactions:

  • Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
  • Substitution: Undergoes substitution reactions with pyrimidine derivatives using bases like sodium hydroxide or potassium carbonate.

Comparison with Similar Compounds

The following analysis focuses on structurally related piperidin-4-amine derivatives, emphasizing substituent effects on physicochemical properties, pharmacological activity, and synthetic routes.

Substituent Variations on the Piperidine Ring

Table 1: Key Physicochemical Properties of Piperidin-4-amine Analogues
Compound Name Substituent(s) Molecular Weight (g/mol) Retention Time (Rt, min) Key NMR Shifts (¹H/¹³C, ppm) Reference
4-(2-Methoxybenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine 2-Methoxybenzyl 338 2.67 ¹H: 3.84 (OCH₃), 6.91–7.27 (aromatic H)
4-(2,3-Dichlorobenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine 2,3-Dichlorobenzyl 376 3.16 ¹H: 7.00–7.22 (aromatic H); ¹³C: 130.3–135.1 (Cl-substituted C)
4-(3-Chlorobenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine 3-Chlorobenzyl 342 2.90 ¹H: 7.00–7.22 (aromatic H); ¹³C: 127.8–135.1 (Cl-substituted C)
4-(4-Trifluoromethoxybenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine 4-Trifluoromethoxybenzyl 392 3.49 ¹H: 7.10–7.27 (aromatic H); ¹⁹F: -57.8 (CF₃O)
1-(3-Chlorobenzyl)piperidin-4-amine 3-Chlorobenzyl 240.75 N/A Synthetic intermediate; no LC-MS data

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃O) increase molecular weight and retention time in reverse-phase LC-MS due to enhanced hydrophobicity .
  • Methoxy Groups reduce lipophilicity, as seen in compound 9 (Rt = 2.67 min vs. 3.16 min for dichloro analogue) .
  • Chlorine Substitution induces deshielding in ¹³C NMR (127.8–135.1 ppm for Cl-substituted carbons) .

Functional Group Modifications

Carboxamide vs. Amine Derivatives
  • 4-Amino-N-(4-chlorobenzyl)-N-methyl-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (33): Incorporates a carboxamide group (m/z = 399 [M+H⁺]) instead of a primary amine. Exhibits higher molecular weight and longer retention time (Rt = 3.13 min) compared to amine analogues, likely due to increased hydrogen-bonding capacity .
Pyrimidine vs. Pyridine Derivatives
  • N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine :
    • Replaces the pyrrolo[2,3-d]pyrimidine with a pyridine ring.
    • SMILES: CNC1CCN(CC1)CCC2=CC=NC=C2; molecular weight = 219.33 g/mol.
    • Predicted to have lower metabolic stability due to the absence of fused pyrrole ring .

Pharmacological Implications

  • Selectivity for Targets : Compounds with pyrrolo[2,3-d]pyrimidine cores (e.g., 4-(2-chlorobenzyl) derivatives) show higher affinity for kinase targets compared to pyridine analogues, attributed to π-π stacking interactions with ATP-binding pockets .
  • Oral Bioavailability : Carboxamide derivatives (e.g., compound 33) demonstrate improved solubility and oral absorption profiles compared to primary amines, as inferred from their lower logP values .

Biological Activity

N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity. Its molecular formula is C12_{12}H16_{16}N4_{4}, with a molecular weight of approximately 232.28 g/mol. The presence of nitrogen atoms in both the piperidine and pyrimidine rings suggests potential interactions with various biological macromolecules, including proteins and nucleic acids.

Research indicates that this compound may act through several mechanisms:

  • Kinase Inhibition : Compounds with similar structures often exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling, and their inhibition can lead to reduced tumor cell proliferation .
  • Cell Proliferation and Migration : Studies have shown that related compounds can inhibit cell migration and proliferation in cancer cell lines, suggesting potential applications in oncology .
  • Ferroptosis Induction : Some derivatives of piperidine compounds have been identified as inducers of ferroptosis, a form of regulated cell death linked to cancer treatment .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Biological Activity IC50 (µM) Target Reference
This compoundInhibition of cancer cell proliferationTBDVarious cancer cell lines
4-amino-N-(pyrimidin-2-yl)benzenesulfonamideInduces apoptosis in cancer cells0.87–12.91MCF-7, MDA-MB-231
LEI-401Inhibits NAPE-PLD, modulates emotional behavior27 nMNAPE-PLD

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : In vitro assays demonstrated that pyrimidine derivatives could significantly inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549). These studies highlight the potential of these compounds as anticancer agents .
  • Kinase Inhibition : SAR studies on similar compounds revealed that modifications to the piperidine ring could enhance selectivity and potency against specific kinases like Akt. This suggests that this compound might also possess such properties, warranting further investigation .
  • Ferroptosis Mechanism : Research into related piperidine compounds has shown they can trigger ferroptosis in tumor cells by modulating key pathways involving NRF2 and GPX4, indicating a promising direction for therapeutic development in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidin-4-amine derivatives with methyl-piperidine precursors under basic conditions (e.g., using NaH or K₂CO₃ in acetonitrile or DMF). Optimization includes varying catalysts (e.g., CuBr in DMSO for Ullmann-type couplings), reaction temperatures (35–80°C), and purification via column chromatography (ethyl acetate/hexane gradients). Monitoring reaction progress with TLC and adjusting stoichiometry improves yields .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SXD) is employed using SHELX software for structure solution and refinement. Key steps include crystal mounting on a diffractometer, data collection at low temperatures (e.g., 100 K), and refinement with SHELXL. ORTEP-3 is used for graphical representation of thermal ellipsoids and bond geometries. Hydrogen bonding and π-stacking interactions are analyzed to confirm molecular packing .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and carbon signals.
  • HRMS : Electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR : Identification of functional groups (e.g., amine N-H stretches ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reaction yields during synthesis be systematically addressed?

  • Methodological Answer : Yield variations arise from competing side reactions (e.g., over-alkylation). Strategies include:

  • DoE (Design of Experiments) : Screening variables like solvent polarity (DMF vs. THF), base strength (NaH vs. K₃PO₄), and temperature.
  • Catalyst Optimization : Testing transition-metal catalysts (e.g., Pd/C for coupling reactions) to enhance regioselectivity.
  • In-line Analytics : Using LC-MS to track intermediates and adjust reaction parameters in real time .

Q. What computational methods integrate with experimental data to elucidate reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction pathways. For example:

  • Oxidation Studies : DFT analysis of permanganate-mediated oxidation mechanisms, comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
  • Solvent Effects : COSMO-RS simulations to predict solvent interactions and optimize reaction conditions .

Q. What in vitro assays evaluate kinase inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : ATP-competitive inhibition measured via fluorescence polarization (FP) or TR-FRET, using recombinant kinases (e.g., Akt2, PKA). IC₅₀ values are determined via dose-response curves.
  • Cell-Based Assays : Antiproliferative activity in PTEN-null glioblastoma lines (e.g., U87MG), with Western blotting to assess phosphorylation of downstream targets (e.g., GSK-3β) .

Q. How are regioselectivity challenges addressed in functionalizing the pyrimidine ring?

  • Methodological Answer :

  • Protecting Groups : Temporary protection of the piperidine amine with Boc groups to direct substitution to the pyrimidine C2/C4 positions.
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(OAc)₂ catalysis for selective C-H functionalization .

Data Analysis and Contradictions

Q. How should conflicting crystallographic data on analogous compounds guide structural validation?

  • Methodological Answer : Compare unit cell parameters and hydrogen-bonding motifs with structurally similar compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine). Use Mercury software for overlay analysis and Rietveld refinement to resolve disorder in electron density maps .

Q. What statistical approaches reconcile variability in biological assay results?

  • Methodological Answer : Apply ANOVA to assess inter-experimental variability (e.g., IC₅₀ differences across cell lines). Normalize data using Z-score or fold-change relative to controls. Confirm reproducibility via independent replicates and orthogonal assays (e.g., SPR for binding affinity) .

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